molecular formula C58H62N6O28P3S47- B1193670 Sulfo-Cyanine5.5 dUTP

Sulfo-Cyanine5.5 dUTP

Cat. No. B1193670
M. Wt: 1512.31
InChI Key: HEZPLYYOIXKLLZ-DXNLEODLSA-G
Attention: For research use only. Not for human or veterinary use.
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Description

Sulfo-Cyanine5.5 is a far red emitting dye. Since almost no biological sources of fluorescence background emit in its range, this fluorophore provides great signal to noise ratio. This molecule is a modified deoxyuridine triphosphate (dUTP) that is a substrate to many enzymes including simple Taq polymerase. Due to its extended amino-11-linker, this reagent provides a better alternative to aminoallyl derived triphosphates with dyes.

Scientific Research Applications

1. Fluorescent Labeling in Rolling Circle Amplification

Sulfo-Cyanine5.5 dUTP, along with other cyanine dyes, has been utilized in rolling circle amplification (RCA) methods. RCA is highly sensitive and is used for detecting molecules at low concentrations. The use of this compound allows for direct incorporation into RCA products, enhancing detection effectiveness (Goryunova et al., 2021).

2. Synthesis and Characterization in Fluorophore-Conjugated dUTPs

Research has been conducted on the synthesis and characterization of sulfo-cyanine dye-labeled dUTP analogs, including this compound. These dyes are used for labeling DNA in procedures like fluorescent in situ hybridization (FISH), providing a simple method for multi-color, multi-sequence analysis (Yu et al., 1994).

3. Photophysical Studies of Cyanine Dye-Linked DNA

This compound, when covalently attached to DNA, exhibits unique fluorescence and photophysical properties. Studies have been conducted to understand these properties better, which are crucial for applications in nucleic acid structure and dynamics investigations (Sanborn et al., 2007).

4. Single-Molecule Identification in Aqueous Solutions

Sulfo-cyanine dyes, including variants like this compound, have been used in studies for the identification of individual mononucleotide molecules in aqueous solutions. This application is crucial for advanced biochemical analysis and diagnostics (Sauer et al., 1998).

5. Verification of DNA Structures Using Cyanine Dye Aggregates

Research has been conducted using cyanine dyes, such as this compound, for verifying specific DNA structures under physiological conditions. This application is significant in understanding complex DNA formations and their biological implications (Yang et al., 2010).

properties

Molecular Formula

C58H62N6O28P3S47-

Molecular Weight

1512.31

IUPAC Name

3-(6-((6-((3-(1-((2R,4R,5R)-5-(((((((hydroxyoxidophosphoryl)oxy)oxidophosphoryl)oxy)oxidophosphoryl)oxy)methyl)-4-oxidotetrahydrofuran-2-yl)-2,4-dioxo-1,2,3,4-tetrahydropyrimidin-5-yl)prop-2-yn-1-yl)amino)-6-oxohexyl)amino)-6-oxohexyl)-1,1-dimethyl-2-((1E,3E,5E)-5-(1,1,3-trimethyl-6,8-disulfonato-1,3-dihydro-2H-benzo[e]indol-2-ylidene)penta-1,3-dien-1-yl)-1H-benzo[e]indol-3-ium-6,8-disulfonate

InChI

InChI=1S/C58H69N6O28P3S4/c1-57(2)48(62(5)42-23-21-38-40(53(42)57)28-36(96(77,78)79)30-46(38)98(83,84)85)17-9-6-10-18-49-58(3,4)54-41-29-37(97(80,81)82)31-47(99(86,87)88)39(41)22-24-43(54)63(49)27-14-8-12-20-50(66)59-25-13-7-11-19-51(67)60-26-15-16-35-33-64(56(69)61-55(35)68)52-32-44(65)45(90-52)34-89-94(73,74)92-95(75,76)91-93(70,71)72/h6,9-10,17-18,21-24,28-31,33,44-45,52H,7-8,11-14,19-20,25-27,32,34H2,1-5H3,(H,59,66)(H,60,67)(H,73,74)(H,75,76)(H,61,68,69)(H2,70,71,72)(H,77,78,79)(H,80,81,82)(H,83,84,85)(H,86,87,88)/p-7/t44-,45-,52-/m1/s1

InChI Key

HEZPLYYOIXKLLZ-DXNLEODLSA-G

SMILES

O=C(C(C#CCNC(CCCCCNC(CCCCC[N+]1=C(/C=C/C=C/C=C2N(C)C(C=CC3=C4C=C(S(=O)([O-])=O)C=C3S(=O)([O-])=O)=C4C/2(C)C)C(C)(C)C5=C(C=C(S(=O)([O-])=O)C=C6S(=O)([O-])=O)C6=CC=C51)=O)=O)=CN7[C@H]8C[C@@H]([O-])[C@@H](COP([O-])(OP([O-])(OP(O)([O-])=O)=O)=O)O8)NC7=O

Appearance

Solid powder

Purity

>98% (or refer to the Certificate of Analysis)

shelf_life

>3 years if stored properly

solubility

Soluble in DMSO

storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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